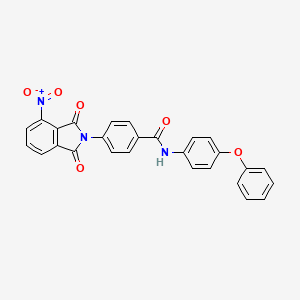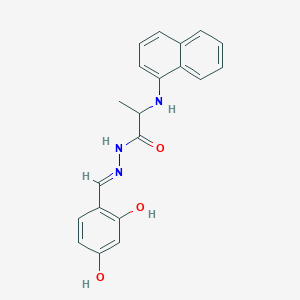![molecular formula C17H16Cl2N2O2 B6009354 N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune responses.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, BAY 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactive in cancer cells. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation, which is mediated by the NF-κB pathway. BAY 11-7082 has been shown to effectively reduce inflammation in various preclinical models of inflammatory disorders, making it a potential therapeutic agent for these conditions.
BAY 11-7082 has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). BAY 11-7082 has been shown to inhibit viral replication by blocking the NF-κB pathway, which is required for viral replication and survival.
作用機序
Although the mechanism of action of BAY 11-7082 is well-established, further studies are needed to elucidate its downstream targets and signaling pathways.
5. Other diseases and conditions: BAY 11-7082 has shown promising results in various diseases and conditions, but its potential in other diseases and conditions has not been fully explored. Future studies should investigate the potential of BAY 11-7082 in other diseases and conditions.
実験室実験の利点と制限
BAY 11-7082 has several advantages for lab experiments, including its stability, solubility, and specificity for the NF-κB pathway. BAY 11-7082 is stable under various conditions and can be easily dissolved in various solvents, making it suitable for in vitro and in vivo experiments. In addition, BAY 11-7082 has high specificity for the NF-κB pathway, which allows for precise targeting of this pathway without affecting other signaling pathways.
One limitation of BAY 11-7082 is its potential toxicity at high concentrations. BAY 11-7082 has been shown to induce cell death at high concentrations, which may limit its therapeutic potential. In addition, BAY 11-7082 may have off-target effects on other signaling pathways, which may complicate its use in certain experiments.
将来の方向性
For BAY 11-7082 research include:
1. Clinical trials: BAY 11-7082 has not yet been tested in clinical trials for any indication. Clinical trials are needed to evaluate the safety and efficacy of BAY 11-7082 in humans.
2. Combination therapy: BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Future studies should investigate the potential of BAY 11-7082 as a combination therapy with other anticancer agents.
3. Novel formulations: BAY 11-7082 has poor solubility and bioavailability, which may limit its therapeutic potential. Future studies should investigate novel formulations of BAY 11-7082 to improve its pharmacokinetic properties.
4.
合成法
BAY 11-7082 can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride to form 3-nitrobenzoyl butyrate. This intermediate is then converted to the corresponding amide using ammonia gas, followed by reduction with tin and hydrochloric acid to produce the final product, BAY 11-7082.
特性
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-5-15(22)20-11-6-3-7-12(10-11)21-17(23)13-8-4-9-14(18)16(13)19/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUYYAQMZPBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(4-morpholinyl)-3-pyridinyl]carbonyl}-4-phenylazepane](/img/structure/B6009271.png)
![3-({[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6009286.png)

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6009303.png)
![4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009310.png)
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![3-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6009331.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6009342.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate](/img/structure/B6009353.png)
![4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6009365.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
![4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol](/img/structure/B6009375.png)
